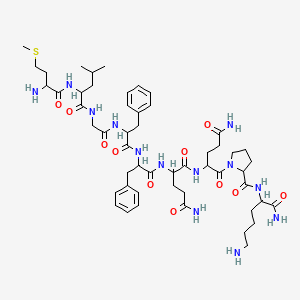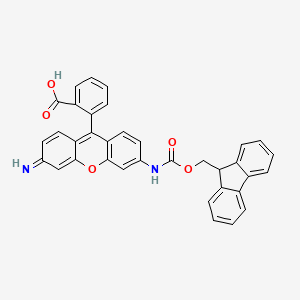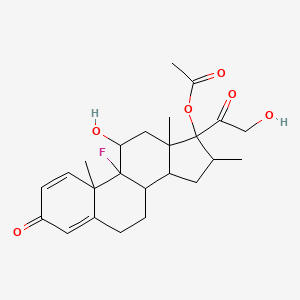
H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2: is a synthetic peptide composed of multiple amino acids This compound is a sequence of amino acids linked by peptide bonds, forming a chain that can have various biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS with automated synthesizers. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at methionine (Met) residues, forming sulfoxides or sulfones.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Free thiols.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Peptides can act as catalysts in various chemical reactions.
Material Science: Used in the development of novel materials with specific properties.
Biology:
Protein Engineering: Peptides are used to study protein structure and function.
Cell Signaling: Peptides can mimic or inhibit natural signaling molecules.
Medicine:
Drug Development: Peptides are explored as potential therapeutic agents for various diseases.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry:
Biotechnology: Peptides are used in the production of enzymes, antibodies, and other biotechnological products.
Agriculture: Peptides can be used as biopesticides or growth regulators.
Mécanisme D'action
The mechanism of action of H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2 depends on its specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as:
Receptors: Binding to cell surface receptors to initiate or inhibit signaling pathways.
Enzymes: Acting as substrates, inhibitors, or activators of enzymes.
Membranes: Integrating into cell membranes to alter their properties or function.
Comparaison Avec Des Composés Similaires
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-Phe-DL-Phe-DL-Leu-DL-Asp-DL-Val
Comparison:
- Uniqueness: H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2 has a unique sequence that determines its specific properties and applications. The presence of certain amino acids like methionine and phenylalanine can influence its reactivity and interaction with biological targets.
- Functional Groups: The specific arrangement of amino acids and their side chains can lead to different chemical and biological behaviors compared to similar peptides.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C52H79N13O11S |
|---|---|
Poids moléculaire |
1094.3 g/mol |
Nom IUPAC |
N-[5-amino-1-[2-[(1,6-diamino-1-oxohexan-2-yl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C52H79N13O11S/c1-31(2)27-38(63-46(70)34(54)23-26-77-3)47(71)58-30-44(68)59-39(28-32-13-6-4-7-14-32)49(73)64-40(29-33-15-8-5-9-16-33)50(74)61-36(19-21-42(55)66)48(72)62-37(20-22-43(56)67)52(76)65-25-12-18-41(65)51(75)60-35(45(57)69)17-10-11-24-53/h4-9,13-16,31,34-41H,10-12,17-30,53-54H2,1-3H3,(H2,55,66)(H2,56,67)(H2,57,69)(H,58,71)(H,59,68)(H,60,75)(H,61,74)(H,62,72)(H,63,70)(H,64,73) |
Clé InChI |
UYNZTPCREZKCOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)
![55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B15130002.png)
![2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B15130011.png)
![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B15130012.png)



![6-[(E)-dec-5-enoyl]oxydecanoic acid](/img/structure/B15130029.png)
![4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15130033.png)
![[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15130044.png)



